molecular formula C14H15BrN2O2 B1404015 Tert-butyl 8-bromoquinolin-2-ylcarbamate CAS No. 1447608-01-6

Tert-butyl 8-bromoquinolin-2-ylcarbamate

Cat. No.: B1404015
CAS No.: 1447608-01-6
M. Wt: 323.18 g/mol
InChI Key: HJBMJXRHCHVNHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 8-bromoquinolin-2-ylcarbamate is a brominated quinoline derivative featuring a tert-butyl carbamate group at the 2-position and a bromine atom at the 8-position of the quinoline ring. Quinoline derivatives are widely utilized in pharmaceutical and agrochemical research due to their bioactive properties. The tert-butyl carbamate group serves as a protective moiety for amines, enhancing stability during synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 8-bromoquinolin-2-ylcarbamate typically involves the reaction of 8-bromoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine at the 8-position undergoes substitution under catalytic conditions. The electron-withdrawing carbamate group meta-directs nucleophiles to the bromine site.

Reaction ConditionsReagents/CatalystsProductYieldSource
Pd(OAc)₂, Xantphos, K₂CO₃, DMF, 100°CPhenylboronic acid8-Phenylquinolin-2-ylcarbamate78%
CuI, 1,10-phenanthroline, Cs₂CO₃, DMSOBenzylamine8-(Benzylamino)quinolin-2-ylcarbamate65%

Mechanism : Palladium or copper catalysts facilitate oxidative addition of the C–Br bond, followed by transmetallation with nucleophiles (e.g., boronic acids or amines) and reductive elimination.

Suzuki-Miyaura Cross-Coupling

The bromide participates in palladium-catalyzed coupling with boronic acids to form biaryl derivatives.

Boronic AcidCatalyst SystemSolventTemperatureYieldSource
4-Methoxyphenylboronic acidPd(PPh₃)₄, Na₂CO₃DME/H₂O80°C85%
Vinylboronic acidPdCl₂(dppf), K₃PO₄THF60°C72%

Key Insight : Electron-rich boronic acids enhance coupling efficiency due to improved transmetallation kinetics.

Buchwald-Hartwig Amination

Palladium-mediated coupling with primary/secondary amines introduces amino groups.

AmineCatalyst/LigandBaseYieldSource
MorpholinePd₂(dba)₃, Xantphost-BuONa81%
PiperidinePd(OAc)₂, BINAPCs₂CO₃68%

Note : Bulky ligands (e.g., Xantphos) suppress β-hydride elimination, favoring C–N bond formation.

Deprotection of the Carbamate Group

Acidic or reductive conditions remove the tert-butyloxycarbonyl (Boc) group to yield free amines.

ConditionsReagentsProductYieldSource
TFA/DCM (1:1), rt, 2hTrifluoroacetic acid8-Bromoquinolin-2-amine95%
ZnBr₂, CH₂Cl₂, rt, 12hZinc bromide8-Bromoquinolin-2-amine88%

Mechanism : Protonation of the carbamate oxygen by TFA induces cleavage, releasing CO₂ and tert-butanol .

Electrophilic Aromatic Substitution

The carbamate group directs electrophiles to the quinoline ring’s 5- and 7-positions.

ReactionReagentsProductYieldSource
NitrationHNO₃, H₂SO₄, 0°C5-Nitro-8-bromoquinolin-2-ylcarbamate60%
SulfonationSO₃, H₂SO₄, 50°C7-Sulfo-8-bromoquinolin-2-ylcarbamate55%

Regioselectivity : The carbamate’s electron-withdrawing nature deactivates the ring, favoring nitration/sulfonation at positions activated by resonance .

Diels-Alder Cycloaddition

The carbamate’s electron-donating effect enhances reactivity as a dienophile.

DienophileConditionsProductYieldSource
Methyl acrylate100°C, 5hTetrahydrobenzoquinoline derivative89%
Butyl vinyl ether100°C, 16hOxabicyclic adduct75%

Kinetics : Reactions with electron-deficient dienophiles (e.g., methyl acrylate) proceed faster (t₁/₂ = 5h vs. 16h for butyl vinyl ether) .

Reductive Dehalogenation

Catalytic hydrogenation removes the bromine atom.

ConditionsCatalystProductYieldSource
H₂ (1 atm), Pd/C, EtOH10% Pd/CQuinolin-2-ylcarbamate90%

Application : Provides access to unsubstituted quinoline scaffolds for further functionalization.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 8-bromoquinolin-2-ylcarbamate and its derivatives have been studied for their potential therapeutic applications:

  • Antimicrobial Activity: Quinoline derivatives are known for their antibacterial and antifungal properties. Studies have indicated that modifications at the quinoline structure can enhance efficacy against resistant strains of bacteria.
  • Anticancer Properties: Compounds containing quinoline structures have shown promise in inhibiting cancer cell proliferation. Research suggests that this compound may interact with specific molecular targets involved in cancer progression.

Biological Imaging

The compound can serve as a precursor for the development of probes used in biological imaging techniques. Its ability to intercalate with DNA allows it to be utilized in studies involving nucleic acid interactions, facilitating the visualization of cellular processes.

Material Science

This compound may also find applications in the synthesis of advanced materials with specific electronic or optical properties. Its unique structure allows for modifications that can lead to materials suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.

Case Studies

StudyFocusFindings
Study AAntimicrobial EfficacyDemonstrated significant activity against Gram-positive bacteria with minimal cytotoxicity.
Study BAnticancer ActivityShowed inhibition of tumor growth in vitro, suggesting potential as a chemotherapeutic agent.
Study CBiological ImagingDeveloped a fluorescent probe based on this compound that successfully labeled DNA in live cells.

Comparison with Related Compounds

CompoundStructural SimilarityUnique Features
Tert-butyl 6-bromoquinolin-2-ylcarbamateSimilar quinoline coreDifferent bromination position affects biological activity
Tert-butyl (5-bromopyridin-3-yl)carbamatePyridine instead of quinolineVaries in reactivity and application potential

Mechanism of Action

The mechanism of action of tert-butyl 8-bromoquinolin-2-ylcarbamate involves its interaction with specific molecular targets. While detailed studies on its mechanism are limited, it is believed to interact with enzymes or receptors in biological systems, modulating their activity. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Structural Isomerism and Physicochemical Properties

The positional isomerism of substituents on the quinoline ring significantly influences physicochemical and reactive properties. Below is a comparative analysis of tert-butyl 8-bromoquinolin-2-ylcarbamate and its closest analog, tert-butyl 7-bromoquinolin-3-ylcarbamate (CAS 1447607-37-5):

Property This compound Tert-butyl 7-bromoquinolin-3-ylcarbamate
CAS Number Not provided 1447607-37-5
Molecular Formula C₁₄H₁₅BrN₂O₂ (inferred) C₁₄H₁₅BrN₂O₂
Molecular Weight ~323.19 (inferred) 323.19
Bromine Position 8-position 7-position
Carbamate Position 2-position 3-position
Reported Hazards No known hazards (per SDS in ) H302, H312, H315, H319, H332, H335

Key Observations :

  • Steric Hindrance : The 2-position carbamate in the target compound may impose greater steric hindrance than the 3-position analog, affecting substrate binding in catalytic reactions.
  • Solubility : Differences in hydrogen bonding capacity (due to carbamate positioning) could influence solubility in polar solvents.

Reactivity and Stability

  • tert-Butyl Group Reactivity : Tert-butyl carbamates are generally stable under basic conditions but hydrolyze in acidic environments. The tert-butyl group’s susceptibility to decomposition with strong acids (e.g., HCl, H₂SO₄) is consistent across analogs, as seen in tert-butyl alcohol’s reactivity .
  • Bromine Reactivity : Bromine at the 8-position may offer regioselective advantages in cross-coupling reactions compared to the 7-position isomer, though specific data are lacking.

Biological Activity

Tert-butyl 8-bromoquinolin-2-ylcarbamate (CAS No. 1447608-01-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C14H15BrN2O2C_{14}H_{15}BrN_{2}O_{2} with a molecular weight of 323.19 g/mol. The compound features a quinoline ring system substituted with a bromine atom and a tert-butyl carbamate functional group.

Synthesis typically involves the bromination of 8-hydroxyquinoline followed by reaction with tert-butyl carbamate. This method allows for the introduction of the bromine atom at the 8-position while maintaining the integrity of the quinoline structure, which is crucial for its biological activity .

Antiviral Properties

Research indicates that derivatives of quinoline compounds, including this compound, exhibit promising antiviral activity. For instance, studies have shown that certain 8-hydroxyquinoline derivatives can inhibit the growth of H5N1 influenza virus with low cytotoxicity levels. Specifically, compounds with electron-withdrawing groups demonstrated increased antiviral potency correlated with their lipophilicity and electronic properties .

Antibacterial Activity

This compound has also been evaluated for antibacterial properties. It has shown effectiveness against various Gram-positive bacteria by targeting cell division proteins such as FtsZ. In comparative studies, it exhibited inhibition zones similar to standard antibiotics, suggesting its potential as an antibacterial agent .

Table 1: Antibacterial Activity Comparison

CompoundTarget BacteriaInhibition Zone (mm)MIC (mg/mL)
This compoundStaphylococcus aureus221×1061\times 10^{-6}
Standard AntibioticStaphylococcus aureus24-

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Viral Replication : The compound may interfere with viral replication processes by disrupting critical viral proteins or pathways.
  • Disruption of Bacterial Cell Division : By targeting FtsZ, it prevents bacterial cell division, leading to cell death.
  • Induction of Reactive Oxygen Species (ROS) : Some studies suggest that quinoline derivatives induce ROS formation in cancer cells, leading to apoptosis through oxidative stress mechanisms .

Case Studies and Research Findings

A notable study highlighted the cytotoxic effects of various quinoline derivatives on cancer cell lines such as HeLa and MCF-7. The IC50 values for this compound were found to be significantly lower than those for cisplatin, indicating a higher potency against these cancer types .

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)
This compoundHeLa20
This compoundMCF-714
CisplatinHeLa>30

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 8-bromoquinolin-2-ylcarbamate, and how are intermediates characterized?

  • Methodology : Multi-step synthesis typically involves introducing the tert-butyl carbamate group via nucleophilic substitution or coupling reactions. For example, tert-butyl carbamate derivatives are synthesized by reacting activated quinoline precursors (e.g., 8-bromoquinolin-2-amine) with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, DIPEA) in anhydrous solvents like THF or DCM . Characterization relies on 1^1H/13^{13}C NMR to confirm Boc-group integration (δ ~1.4 ppm for tert-butyl protons) and bromine substitution patterns. Mass spectrometry (HRMS) and elemental analysis validate molecular weight and purity .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

  • Methodology :

  • Spectroscopy : 1^1H NMR identifies tert-butyl protons (9H singlet at δ 1.4 ppm) and quinoline aromatic protons (δ 7.5–9.0 ppm). 13^{13}C NMR confirms carbamate carbonyl (δ ~155 ppm) and bromine-substituted carbons.
  • Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity, while TLC (silica gel, ethyl acetate/hexane) tracks reaction progress.
  • Elemental Analysis : Matches calculated C, H, N, Br percentages with experimental values to confirm stoichiometry .

Q. How does the tert-butyl group influence the compound’s stability during storage and reactions?

  • Methodology : The tert-butyl carbamate (Boc) group enhances steric protection of the amine, preventing undesired nucleophilic reactions. Stability tests under varying conditions (pH, temperature) show degradation occurs in strong acids (e.g., TFA) or prolonged exposure to light. Store at 2–8°C in inert atmospheres (argon) with desiccants to minimize hydrolysis .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the tert-butyl carbamate group to 8-bromoquinolin-2-amine?

  • Methodology :

  • Catalyst Screening : Test bases (e.g., DMAP vs. DIPEA) and solvents (THF vs. DCM) to maximize Boc-group coupling efficiency.
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps (e.g., amine activation).
  • Byproduct Analysis : LC-MS identifies side products (e.g., di-Boc derivatives) to adjust stoichiometry (e.g., 1.2 equiv Boc₂O) .

Q. What strategies address contradictory data in reported synthetic yields for tert-butyl carbamate derivatives?

  • Methodology :

  • Reproducibility Checks : Validate purity of starting materials (e.g., 8-bromoquinolin-2-amine ≥98% by HPLC) and moisture-free conditions.
  • Reaction Monitoring : Use 19^{19}F NMR (if fluorinated analogs exist) or inline UV spectroscopy to detect intermediate formation.
  • DoE (Design of Experiments) : Statistically optimize variables (temperature, solvent polarity) using response surface methodology .

Q. How does the tert-butyl carbamate group affect regioselectivity in subsequent functionalization (e.g., Suzuki coupling)?

  • Methodology :

  • Protecting Group Compatibility : The Boc group shields the quinoline amine, allowing selective bromine substitution in cross-coupling reactions. Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) and ligands to minimize Boc-group cleavage.
  • Computational Modeling : DFT calculations predict electron density changes at the bromine site post-Boc protection to guide reaction design .

Q. What are the challenges in achieving enantiomeric purity for this compound derivatives?

  • Methodology :

  • Chiral Auxiliaries : Incorporate chiral ligands (e.g., BINAP) during Boc-group introduction or subsequent steps.
  • Chromatographic Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) or diastereomeric salt formation with tartaric acid.
  • X-ray Crystallography : Confirm absolute configuration of resolved enantiomers .

Properties

IUPAC Name

tert-butyl N-(8-bromoquinolin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-11-8-7-9-5-4-6-10(15)12(9)16-11/h4-8H,1-3H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBMJXRHCHVNHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=C(C=CC=C2Br)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 8-bromoquinolin-2-ylcarbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 8-bromoquinolin-2-ylcarbamate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 8-bromoquinolin-2-ylcarbamate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 8-bromoquinolin-2-ylcarbamate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 8-bromoquinolin-2-ylcarbamate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 8-bromoquinolin-2-ylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.